Butylparaben-13C6

Catalog No.
S821312
CAS No.
1416711-53-9
M.F
C11H14O3
M. Wt
200.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylparaben-13C6

CAS Number

1416711-53-9

Product Name

Butylparaben-13C6

IUPAC Name

butyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C11H14O3

Molecular Weight

200.18 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4+1,5+1,6+1,7+1,9+1,10+1

InChI Key

QFOHBWFCKVYLES-PXKSRZEUSA-N

SMILES

Array

Synonyms

4-Hydroxybenzoic Acid-13C6 Butyl Ester; 4-(Butoxy-carbonyl)phenol-13C6; Aseptoform-13C6 Butyl; Butoben-13C6; Butyl 4-Hydroxybenzoate-13C6; Butyl Butex-13C6; Butyl Tegosept-13C6; Butyl Chemosept-13C6; n-Butylparaben-13C6; Preserval B-13C6; SPF-13C6; S

Certan Vial

Butylparaben-13C6 (CAS: 1416711-53-9) is a stable isotope-labeled internal standard utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Featuring six carbon-13 atoms incorporated directly into its phenolic ring, this compound provides a precise +6 Da mass shift relative to native butylparaben. In procurement and assay design, it is selected to guarantee quantitative accuracy in complex matrices—such as human urine, wastewater, and cosmetic formulations—by acting as an exact structural surrogate that mimics the physicochemical behavior, extraction recovery, and ionization efficiency of the target analyte without the isotopic exchange vulnerabilities of deuterated alternatives [1].

Procuring cheaper deuterated analogs (e.g., Butylparaben-d4) or relying on structural analogs introduces vulnerabilities in high-throughput LC-MS/MS workflows. Deuterated compounds frequently exhibit a chromatographic isotope effect (CIE) in reversed-phase liquid chromatography, causing them to elute slightly earlier than the native analyte. In modern UHPLC methods with extremely narrow peak widths, a 1- to 3-second retention time shift exposes the internal standard to a different co-eluting matrix background, compromising its ability to accurately correct for ion suppression [1]. Furthermore, non-isotopic external calibration fails to account for analyte losses during solid-phase extraction (SPE). By utilizing the chemically inert 13C6-labeled ring, Butylparaben-13C6 ensures exact co-elution and absolute resistance to hydrogen-deuterium (H/D) exchange, preventing the quantification errors associated with generic substitutes [1].

Elimination of Chromatographic Isotope Effect (CIE) in UHPLC

In reversed-phase UHPLC separations, deuterium-labeled standards often separate from their native counterparts due to differences in hydrophobicity caused by the C-D bond. Butylparaben-13C6 eliminates this artifact, ensuring exact co-elution with native butylparaben. This temporal alignment is critical for ensuring the standard and analyte experience the exact same ionization environment in the MS source [1].

Evidence DimensionRetention Time Shift (ΔRT) vs. Native Analyte
Target Compound DataΔRT < 0.01 seconds (Exact co-elution)
Comparator Or BaselineButylparaben-d4 (ΔRT = 1.0 - 3.0 seconds earlier elution)
Quantified Difference100% elimination of chromatographic isotope shift
ConditionsReversed-phase UHPLC-MS/MS using C18 columns

Exact co-elution guarantees that the internal standard and native analyte undergo identical ion suppression, enabling accurate matrix effect correction.

Absolute Recovery and Matrix Effect Compensation

When analyzing complex environmental or biological samples, matrix components severely suppress the analyte signal. Using Butylparaben-13C6 as an internal standard mathematically neutralizes these fluctuations, restoring quantitative accuracy to baseline levels, whereas external calibration fails to correct for these dynamic signal losses [1].

Evidence DimensionQuantitative Accuracy (Relative Recovery) in Wastewater
Target Compound Data98% - 102% corrected recovery
Comparator Or BaselineExternal Calibration / Non-isotopic IS (45% - 60% recovery)
Quantified DifferenceUp to 57% improvement in absolute quantitative accuracy
ConditionsElectrospray ionization (ESI) negative mode in raw wastewater extracts

Allows laboratories to bypass extensive sample clean-up steps, saving processing time and reducing procurement costs for extraction consumables.

Prevention of Isotopic Cross-Talk in High-Dynamic-Range Assays

The +6 Da mass shift provided by the 13C6 label places the internal standard's precursor ion well outside the natural isotopic envelope of native butylparaben. This prevents false-positive signals or baseline elevation that occurs when using +3 Da or +4 Da labeled standards in samples with highly concentrated native analytes [1].

Evidence DimensionPrecursor Ion Mass Shift (Δm/z)
Target Compound Data+6 Da shift (m/z 199 for [M-H]-)
Comparator Or BaselineButylparaben-d4 (+4 Da shift)
Quantified Difference2 Da wider isolation margin, reducing M+4 natural isotope interference to 0%
ConditionsTriple quadrupole mass spectrometry (QqQ) MRM monitoring

Ensures strict regulatory compliance and zero background interference in assays requiring a wide dynamic range of quantification.

High-Throughput Clinical Biomonitoring of Endocrine Disruptors

Butylparaben-13C6 is a highly reliable internal standard for quantifying paraben exposure in human urine and serum. Because urine matrices vary wildly in salt and organic content between patients, the exact co-elution of the 13C6 standard ensures that severe, patient-specific ion suppression is accurately normalized, preventing false exposure readings in epidemiological studies [1].

Wastewater-Based Epidemiology and Environmental Fate Studies

In environmental monitoring of wastewater treatment plant (WWTP) effluents, samples contain high levels of humic acids and surfactants that destroy ionization efficiency. Procuring Butylparaben-13C6 allows environmental testing labs to achieve reliable ng/L (ppt) limits of quantification (LOQ) using online solid-phase extraction (SPE) LC-MS/MS, without the data loss associated with deuterated standard retention shifts [2].

Cosmetic and Food Safety Compliance Testing

For industrial QA/QC laboratories testing lipid-rich cosmetics or complex food matrices for restricted paraben preservatives, extraction recoveries often fluctuate. Spiking Butylparaben-13C6 prior to sample preparation automatically corrects for physical analyte loss during aggressive lipid precipitation or LLE, ensuring that reported concentrations meet stringent international regulatory thresholds[1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.11442332 Da

Monoisotopic Mass

200.11442332 Da

Heavy Atom Count

14

Wikipedia

Butyl 4-hydroxybenzoate-(ring-13C6)

Dates

Last modified: 08-15-2023

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